![molecular formula C10H22O5 B565132 Tetraglyme-d6 CAS No. 1216628-15-7](/img/no-structure.png)
Tetraglyme-d6
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Overview
Description
Tetraglyme-d6 is a specialty product used for proteomics research applications . Its molecular formula is C10H16D6O5 and it has a molecular weight of 228.32 .
Synthesis Analysis
This compound has been used in the synthesis of Pd nanoparticles for the dehydrogenation of ammonia borane . The synthesis process involves the use of palladium acetate, Pd3(OAc)6, and tetraglyme at different temperatures to yield Pd nanoparticles of varying sizes .Molecular Structure Analysis
The molecular structure of this compound has been studied in the context of solvation structures of alkali and alkaline earth metal ions in tetraglyme solution . These studies have revealed that small ions like Li+ and Mg2+ tend to adopt a coordination number of five or six, while larger ions, Na+, K+, and Ca2+, prefer an eight-coordinated environment .Chemical Reactions Analysis
This compound has been used in the study of the conductivity properties of multivalent ions in low dielectric constant ethereal electrolytes . The ionic conductivity of these electrolytes shows a non-monotonic behaviour with temperature, which deviates from the semi-empirical Vogel–Tammann–Fulcher equation at a critical temperature .Physical And Chemical Properties Analysis
This compound has been characterized using electrochemical impedance spectroscopy, rheological measurement, and Raman spectroscopy . It has been found to exhibit intriguing conductivity behaviour with temperature .Scientific Research Applications
Role in Battery Technology and Electrochemistry
Tetraglyme, or tetraethylene glycol dimethyl ether, is extensively studied for its unique properties beneficial in battery technology and electrochemistry. Veith et al. (2012) highlighted tetraglyme's role in promoting the formation of Li2O2 in lithium-air cells, crucial for the development of stable Li-air electrolytes (Veith et al., 2012). Similarly, Yarmolenko et al. (2022) demonstrated that tetraglyme-based electrolytes can achieve near-theoretical capacity in lithium batteries, underlying the importance of the solvent environment for lithium cation desolvation (Yarmolenko et al., 2022). Moreover, Morales et al. (2019) investigated glyme solvents like tetraglyme for their promising properties in novel electrolytes, offering insights into the transport properties of lithium and sodium salts in these solvents (Morales et al., 2019).
Application in Chemical Synthesis and Structural Analysis
The versatility of tetraglyme extends to chemical synthesis and structural analysis. Trzebuniak et al. (2011) used tetraglyme to induce the activation of silver nitrate for the formation of complexes with diallyldiphenylsilane, illustrating tetraglyme's role in facilitating complex chemical reactions (Trzebuniak et al., 2011). In another study, Vestergren et al. (2004) reported the synthesis of new divalent lanthanide complexes using tetraglyme, showcasing its utility in the formation of chiral complexes and its potential in enantioselective solid-state reagents (Vestergren et al., 2004).
Enhancing Stability and Performance in Photovoltaics
Tetraglyme's role in enhancing stability and performance in photovoltaic technologies is another area of significant research. Stergiopoulos et al. (2016) demonstrated that dye solar cells (DSCs) utilizing tetraglyme as a solvent exhibited remarkable stability under harsh thermal aging conditions, making it an important component for long-term sustainable solar energy solutions (Stergiopoulos et al., 2016).
Contribution to Blood Compatibility in Biomedical Applications
In the biomedical field, tetraglyme shows potential in improving blood compatibility of materials. Cao et al. (2007) studied the properties of plasma-deposited tetraglyme coatings, finding significant reductions in protein adsorption and blood activation, which could have far-reaching implications in the development of biocompatible materials and devices (Cao et al., 2007).
Safety and Hazards
Future Directions
Non-flammable organic liquid electrolytes, such as Tetraglyme-d6, have shown potential towards safer batteries with minimal detrimental effect on cycling and, in some cases, even enhanced performance . Future research could focus on the development of non-flammable liquid electrolytes for lithium- and sodium-ion batteries .
Mechanism of Action
Target of Action
Tetraglyme-d6, also known as Tetraethylene glycol dimethyl ether, is a polar aprotic solvent .
Mode of Action
It is known to exhibit excellent chemical and thermal stability . This stability allows it to be used in various applications, including separation processes and high-temperature reactions .
Result of Action
It has been used in lithium-ion battery technology and combined with trifluoroethanol as a working pair for organic absorption heat pumps . This suggests that this compound may have significant effects on the physical and chemical properties of these systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its high boiling point and stability make it an ideal candidate for high-temperature reactions . .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Tetraglyme-d6 can be achieved through the alkylation of Tetraglyme using deuterated alkyl halides.", "Starting Materials": [ "Tetraglyme", "Deuterated alkyl halides (e.g. CD3I, CD3Br, CD3Cl)" ], "Reaction": [ "Add Tetraglyme to a reaction flask", "Add deuterated alkyl halide slowly to the reaction flask while stirring", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter to remove any solid impurities", "Purify the product using column chromatography or recrystallization", "Characterize the product using NMR spectroscopy to confirm deuterium incorporation" ] } | |
CAS RN |
1216628-15-7 |
Molecular Formula |
C10H22O5 |
Molecular Weight |
228.318 |
IUPAC Name |
1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3 |
InChI Key |
ZUHZGEOKBKGPSW-WFGJKAKNSA-N |
SMILES |
COCCOCCOCCOCCOC |
synonyms |
2,5,8,11,14-Pentaoxapentadecane-d6; Ansul Ether 181AT-d6; Bis[2-(2-methoxyethoxy)ethyl]ether-d6; (Dimethoxy-d6)tetraethylene Glycol; (Dimethoxy-d6)tetraglycol; E 181-d6; Hisolve MTEM-d6; Methyltetraglyme-d6; NSC 65624-d6; TEGDME-d6; Tetraethylene Gly |
Origin of Product |
United States |
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